molecular formula C12H11Cl2N B15348862 Carbazole,5,8-dichloro-1,2,3,4-tetrahydro- CAS No. 672310-73-5

Carbazole,5,8-dichloro-1,2,3,4-tetrahydro-

Cat. No.: B15348862
CAS No.: 672310-73-5
M. Wt: 240.12 g/mol
InChI Key: FJECQIBJKRZFMN-UHFFFAOYSA-N
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Description

Carbazole,5,8-dichloro-1,2,3,4-tetrahydro-: is a chlorinated derivative of carbazole, a tricyclic aromatic heterocyclic organic compound. This compound features two benzene rings fused to a nitrogen-containing five-membered ring, with chlorine atoms at the 5 and 8 positions and a tetrahydro structure at the 1,2,3,4 positions.

Synthetic Routes and Reaction Conditions:

  • Direct Chlorination: The compound can be synthesized by direct chlorination of carbazole under controlled conditions, using chlorine gas in the presence of a suitable catalyst.

  • Reductive Amination: Another method involves the reductive amination of 5,8-dichlorocarbazole with appropriate amines under reducing conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Process: Some production facilities may use continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Carbazole derivatives can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert carbazole derivatives to their reduced forms.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carbazolequinone and other carbazole-based quinones.

  • Reduction Products: Tetrahydrocarbazole derivatives.

  • Substitution Products: Various functionalized carbazole derivatives.

Scientific Research Applications

Chemistry: Carbazole derivatives are used in the synthesis of dyes, pigments, and organic semiconductors. Biology: These compounds exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. Medicine: Carbazole derivatives are explored for their potential use in drug development, particularly in cancer therapy. Industry: They are used in the manufacture of high-performance polymers and materials.

Mechanism of Action

The mechanism by which Carbazole,5,8-dichloro-1,2,3,4-tetrahydro- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

  • Carbazole: The parent compound without chlorination.

  • Indole: A related heterocyclic compound.

  • Staurosporine: A natural product with a similar structure.

Uniqueness: Carbazole,5,8-dichloro-1,2,3,4-tetrahydro- is unique due to its specific chlorination pattern and tetrahydro structure, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

672310-73-5

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

5,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole

InChI

InChI=1S/C12H11Cl2N/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h5-6,15H,1-4H2

InChI Key

FJECQIBJKRZFMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC(=C3N2)Cl)Cl

Origin of Product

United States

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